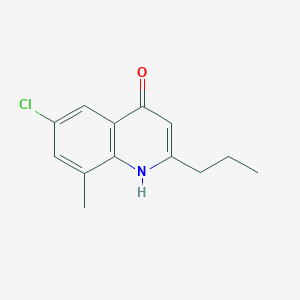
6-Bromo-2-propylquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-propylquinolin-4-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antimalarial, and anticancer activities .
Métodos De Preparación
The synthesis of 6-Bromo-2-propylquinolin-4-amine typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Industrial production methods may employ green chemistry approaches, such as microwave-assisted synthesis or solvent-free conditions, to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
6-Bromo-2-propylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: The bromine atom can be replaced by hydrogen or other substituents through reduction reactions.
Substitution: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Bromo-2-propylquinolin-4-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-propylquinolin-4-amine involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of DNA synthesis and ultimately cell death. Additionally, quinoline derivatives can interact with other molecular pathways, contributing to their diverse biological activities .
Comparación Con Compuestos Similares
6-Bromo-2-propylquinolin-4-amine can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug that also inhibits hemozoin polymerization.
Bedaquiline: An antimycobacterial drug that targets ATP synthase.
Fluoroquinolones: A class of antibiotics that target DNA gyrase and topoisomerase IV. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and potential therapeutic applications.
Propiedades
Número CAS |
1189107-19-4 |
|---|---|
Fórmula molecular |
C12H13BrN2 |
Peso molecular |
265.15 g/mol |
Nombre IUPAC |
6-bromo-2-propylquinolin-4-amine |
InChI |
InChI=1S/C12H13BrN2/c1-2-3-9-7-11(14)10-6-8(13)4-5-12(10)15-9/h4-7H,2-3H2,1H3,(H2,14,15) |
Clave InChI |
FYBRWJWEWFYDSU-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C2C=C(C=CC2=N1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


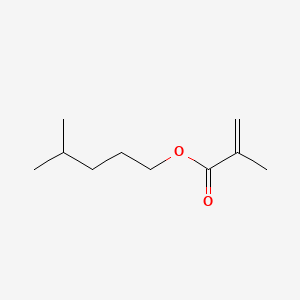

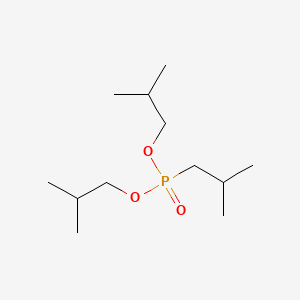
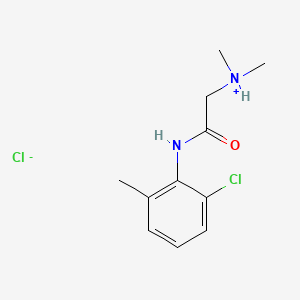
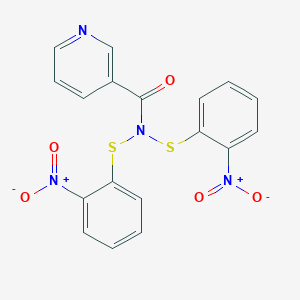
![Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]-](/img/structure/B13753387.png)
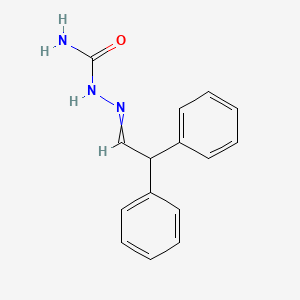

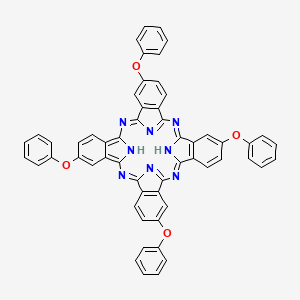
![Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro-](/img/structure/B13753415.png)
